4-Butylbenzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

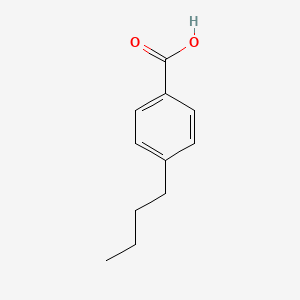

Structure

3D Structure

特性

IUPAC Name |

4-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKUBRAOUZEZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066638 | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-71-2 | |

| Record name | 4-Butylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-Butylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 4-butylbenzoic acid and its isomer, 4-tert-butylbenzoic acid, in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as an intermediate, a corrosion inhibitor, and a polymer stabilizer[1]. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual workflow of the experimental process.

Quantitative Solubility Data

Precise, temperature-dependent solubility data is essential for process design, purification, and formulation. While extensive data for 4-n-butylbenzoic acid is limited in readily available literature, a detailed study on its common isomer, 4-tert-butylbenzoic acid, provides valuable insights into the behavior of butyl-substituted benzoic acids.

The following data, expressed as the mole fraction solubility (x₁) of 4-tert-butylbenzoic acid, has been determined using a static equilibrium method at various temperatures under atmospheric pressure[2][3]. The solubility generally increases with temperature across all tested solvents[2][3].

Table 1: Mole Fraction Solubility (x₁) of 4-tert-Butylbenzoic Acid in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | propan-2-ol | Acetic Acid | Hexane | Toluene | 1-Octanol |

| 293.15 | 0.0418 | 0.0512 | 0.0528 | 0.0766 | 0.0019 | 0.0211 | 0.0389 |

| 298.15 | 0.0543 | 0.0658 | 0.0681 | 0.0945 | 0.0025 | 0.0273 | 0.0489 |

| 303.15 | 0.0701 | 0.0841 | 0.0872 | 0.1167 | 0.0033 | 0.0351 | 0.0612 |

| 308.15 | 0.0899 | 0.1069 | 0.1110 | 0.1441 | 0.0043 | 0.0451 | 0.0765 |

| 313.15 | 0.1147 | 0.1352 | 0.1404 | 0.1779 | 0.0056 | 0.0578 | 0.0954 |

| 318.15 | 0.1455 | 0.1701 | 0.1768 | 0.2194 | 0.0072 | 0.0739 | 0.1188 |

| 323.15 | 0.1837 | 0.2131 | 0.2216 | 0.2701 | 0.0093 | 0.0942 | 0.1477 |

| 328.15 | 0.2309 | 0.2659 | 0.2766 | 0.3318 | 0.0119 | 0.1197 | 0.1833 |

| 333.15 | 0.2889 | 0.3305 | 0.3441 | 0.4067 | 0.0152 | 0.1513 | 0.2272 |

Data sourced from the Journal of Chemical & Engineering Data for p-tert-butylbenzoic acid[2][3][4].

For 4-n-butylbenzoic acid, specific data points include a water solubility of 148.2 mg/L (temperature not specified)[1][5]. Qualitative assessments show it is sparingly soluble in water but very soluble in solvents like alcohol and benzene[6].

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The isothermal shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a solid in a solvent[1][7].

Key Experiment: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in an organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis tools like an evaporating dish and oven)

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and place it into a glass vial or flask[1]. An amount that ensures a solid phase remains at equilibrium is crucial.

-

Solvent Addition: Add a precise, known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The system should be agitated for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours[8][9]. It is recommended to take measurements at sequential time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing[1].

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle for several hours within the temperature-controlled environment. This allows the undissolved solid to precipitate.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample using a syringe filter suitable for the organic solvent to remove any microscopic undissolved particles.

-

Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the analytical instrument's linear range.

Analysis of Solute Concentration: The concentration of this compound in the saturated solution can be determined by several methods:

-

Gravimetric Method: A known volume of the filtered supernatant is placed in a pre-weighed evaporating dish. The solvent is evaporated at a controlled temperature, and the dish is dried to a constant weight[10][11]. The mass of the remaining solid solute is used to calculate the original concentration[10][11].

-

Volumetric Analysis (Titration): For acidic compounds like this compound, the concentration in the saturated solution can be determined by titrating a known volume of the sample against a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter[12].

-

UV-Vis Spectrophotometry: A calibration curve is first generated by measuring the absorbance of several solutions of known this compound concentration at its wavelength of maximum absorbance (λmax). The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. Similar to UV-Vis, a calibration curve is prepared. The filtered sample is then injected into the HPLC system, and the peak area is used to quantify the concentration.

Mandatory Visualization

The logical flow of a typical solubility determination experiment is crucial for ensuring reproducible and accurate results. The following diagram illustrates this workflow.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Safety and Handling of 4-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Butylbenzoic acid. It is intended for professionals in research and drug development who may handle this compound. This document distinguishes between the two common isomers, 4-n-butylbenzoic acid and 4-tert-butylbenzoic acid, as their safety profiles may differ.

Chemical Identification and Physical Properties

This compound is an alkylbenzene derivative with the chemical formula C11H14O2. It is crucial to distinguish between its isomers, as their physical and toxicological properties can vary.

| Property | 4-n-Butylbenzoic acid | 4-tert-Butylbenzoic acid |

| CAS Number | 20651-71-2[1][2] | 98-73-7[3][4] |

| Synonyms | p-n-Butylbenzoic acid, Benzoic acid, 4-butyl-[5][6] | PTBBA, p-tert-Butyl benzoic acid, Benzoic acid, 4-(1,1-dimethylethyl)-[3][4] |

| Appearance | White crystalline powder[6] | Light yellow flakes or white crystalline powder[3] |

| Molecular Weight | 178.23 g/mol [1][5] | 178.23 g/mol [7][8] |

| Melting Point | 100-113 °C[9] | 162-165 °C[10] |

| Flash Point | > 80 °C (> 176 °F)[3] | > 180 °C (> 356 °F)[4] |

| Solubility | Sparingly soluble in water.[6] | Insoluble in water; very soluble in alcohol and benzene.[8] |

Hazard Identification and GHS Classification

Both isomers of this compound are considered hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

4-n-Butylbenzoic acid:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][5] |

| Specific target organ toxicity (single exposure), Respiratory system | Category 3 | H335: May cause respiratory irritation[1][2][5] |

| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life[1] |

4-tert-Butylbenzoic acid:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Acute toxicity, Dermal | Category 3 | Toxic in contact with skin[7] |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Reproductive toxicity | Category 1B | H360F: May damage fertility[7][10] |

| Specific target organ toxicity (repeated exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[4][7] |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[10] |

Toxicological Data

The following table summarizes available acute toxicity data for both isomers.

| Isomer | Route | Species | Value | Reference |

| 4-tert-Butylbenzoic acid | Oral | Rat | LD50 = 473 mg/kg | [3] |

| 4-tert-Butylbenzoic acid | Oral | Mouse | LD50 = 568 mg/kg | [3] |

| 4-tert-Butylbenzoic acid | Dermal | Rabbit | LD50 = >900 mg/kg | [3] |

| 4-tert-Butylbenzoic acid | Dermal | Rat | LD50 = 300 mg/kg | [3] |

| 4-tert-Butylbenzoic acid | Inhalation | Rat | LC50 = >1900 mg/m³/4H | [3] |

Safety and Handling Precautions

Adherence to proper safety protocols is essential when working with this compound. The following sections detail the necessary precautions.

Hierarchy of Controls

Effective management of chemical hazards involves a multi-layered approach known as the hierarchy of controls. This prioritizes control measures from most to least effective.

Caption: The hierarchy of controls, from most effective (top) to least effective (bottom).

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may also be necessary.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Handle with gloves that have been inspected prior to use.[1] Wear protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[1] Avoid contact with skin and eyes.[1][3] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1][3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][6] Keep the container tightly closed in a dry and well-ventilated place.[3][11]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1]

-

Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1]

-

Ingestion: Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can also be used.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination.

Caption: A general workflow for responding to a chemical spill.

-

Personal Precautions: Use personal protective equipment.[1] Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the chemical enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[2] Avoid generating dusty conditions.[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in Safety Data Sheets. However, the studies referenced often follow standardized guidelines.

-

Skin Irritation: For 4-tert-butylbenzoic acid, a skin irritation test was performed according to EU Test Guideline B.4.[12] This guideline is analogous to OECD Guideline 404 for Acute Dermal Irritation/Corrosion. The general protocol involves applying the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema and edema over a set period.

-

Eye Irritation: An eye irritation study on 4-tert-butylbenzoic acid was conducted in accordance with EU TG B.5, which is similar to OECD Guideline 405 for Acute Eye Irritation/Corrosion.[12] This test involves applying the substance to one eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] Do not dispose of down the drain.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using and consult with your institution's safety officer for any questions or concerns.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C11H14O2 | CID 88631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-butyl benzoic acid, 20651-71-2 [thegoodscentscompany.com]

- 10. 4-tert-Butylbenzoic acid 99 98-73-7 [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Biological Versatility of 4-Butylbenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzoic acid, a para-substituted benzoic acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The presence of the butyl group at the 4-position of the benzoic acid core imparts a degree of lipophilicity that influences the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of novel therapeutic agents based on this chemical motif.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives are diverse, ranging from enzyme inhibition to antimicrobial and anticancer effects. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency.

Table 1: Enzyme Inhibitory Activity of 4-tert-Butylbenzoic Acid

| Compound | Target Enzyme | Assay Principle | IC50 | Reference |

| 4-tert-Butylbenzoic acid | Sirtuin 1 (SIRT1) | A genetically modified yeast strain was used as a screening tool. The inhibitory activity was further evaluated against recombinant human SIRT1. | Weak but selective inhibitor (Specific IC50 not provided in the source) | [1] |

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Microorganism | Method | MIC (mg/mL) | Reference |

| Benzoic acid | Escherichia coli O157 | Broth microdilution | 1 | [2] |

| 2-Hydroxybenzoic acid | Escherichia coli O157 | Broth microdilution | 1 | [2] |

| 3,4,5-Trihydroxybenzoic acid | Escherichia coli O157 | Broth microdilution | 4 | [2] |

| 4-Hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | Not specified | IC50: 160 µg/mL | [3] |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | Microdilution | 125 µg/mL | [4] |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | Microdilution | 125 µg/mL | [4] |

Table 3: Cytotoxic Activity of Benzoic Acid Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | MTT assay | 17.84 | [5] |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative (Compound 5) | MCF-7 (Breast cancer) | MTT assay | 100 | [5] |

| Silver nanoparticles with 4-N-methyl benzoic acid | MCF-7 (Breast cancer) | MTT assay | 42.19 mg/ml | [5] |

| Novel Arylsulfonylhydrazone Derivative 1a | MCF-7 (Breast cancer) | MTT assay | < 1 | [6] |

| Novel Arylsulfonylhydrazone Derivative 1e | MDA-MB-231 (Breast cancer) | MTT assay | < 1 | [6] |

Structure-Activity Relationships

The biological activity of 4-alkylbenzoic acids is significantly influenced by the nature and position of the alkyl substituent on the benzene ring.

-

Enzyme Inhibition: For sirtuin (Sir2p) inhibition, studies suggest that a 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for activity. 4-tert-Butylbenzoic acid was identified as the most potent Sir2p inhibitor among a series of tested compounds, also showing selectivity for SIRT1.[1]

-

Antimicrobial Activity: The antimicrobial efficacy of benzoic acid derivatives against E. coli is affected by the presence and position of substituents. For instance, the introduction of hydroxyl groups can either enhance or weaken the antibacterial effect depending on their position.[2] Generally, for alkyl derivatives of various antimicrobials, compounds with a chain length of 11 to 15 carbons are often the most active.[7] The lipophilic character of the molecule is a primary factor influencing the antimicrobial action of many compounds.

-

Anticancer Activity: In a series of arylpropyl sulfonamide analogs, compounds with long alkyl chains (C11H23 and C13H27) exhibited more potent cytotoxic activities against prostate cancer cells.[8] For novel arylsulfonylhydrazones, the presence of an indole ring with specific substituents (5-Cl, 5-OCH3, or 1-COCH3) had a pronounced positive effect on their cytotoxic activity against breast cancer cell lines.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. The following sections provide methodologies for key assays relevant to the biological evaluation of this compound and its derivatives.

SIRT1 Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against Sirtuin 1 (SIRT1).

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate

-

NAD+

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Test compound (e.g., 4-tert-butylbenzoic acid) dissolved in DMSO

-

Positive control inhibitor (e.g., Nicotinamide)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Assay Reaction: To each well of the 96-well plate, add the SIRT1 enzyme, the test compound at various concentrations, and the fluorogenic substrate.

-

Initiation: Initiate the reaction by adding NAD+.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[9][10][11][12][13]

Materials:

-

Test compound (e.g., this compound derivative)

-

Bacterial strain(s) of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by benzoic acid derivatives and a general workflow for enzyme inhibition assays.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[14][15][16] Some benzoic acid derivatives have been shown to modulate inflammatory responses, making this pathway a relevant area of investigation.

Caption: Canonical NF-κB signaling pathway activation.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.[17]

Caption: A generalized workflow for enzyme inhibitor discovery.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. The data and protocols presented in this technical guide highlight their potential as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds. The structure-activity relationships discussed provide a foundation for the rational design of more potent and selective derivatives. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action and to guide future research endeavors. Further investigation into the specific biological targets and a more extensive exploration of the chemical space around the this compound scaffold are warranted to fully unlock the therapeutic potential of this versatile chemical entity.

References

- 1. Evaluation of benzoic acid derivatives as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. benchchem.com [benchchem.com]

Thermochemical Properties of 4-Butylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-butylbenzoic acid (CAS No: 20651-71-2). The information is compiled from peer-reviewed scientific literature and established chemical databases, with a focus on presenting quantitative data and the experimental methodologies used for their determination. This document is intended to serve as a reliable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development.

Introduction

This compound is a derivative of benzoic acid with a butyl group at the para position. Its thermochemical properties are of significant interest for understanding its stability, reactivity, and phase behavior, which are critical parameters in process development, formulation, and drug design. This guide summarizes the key experimentally determined thermochemical parameters for this compound.

Quantitative Thermochemical Data

The experimentally determined thermochemical data for this compound are summarized in the tables below. All data are presented for the crystalline solid state unless otherwise specified.

Table 1: Phase Transition Data for this compound

| Parameter | Symbol | Value | Units | Reference |

| Fusion Temperature | Tfus | 377 | K | [Privalko, Puchkovskaya, et al., 1985] |

Table 2: Enthalpy Data for this compound at 298.15 K

| Parameter | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 110.5 ± 0.7 | kJ/mol | [Monte, Almeida, et al., 2004][1] |

Note on Enthalpy of Combustion and Formation:

A thorough literature search did not yield any experimentally determined values for the standard enthalpy of combustion (ΔcH°) or the standard enthalpy of formation (ΔfH°) for 4-n-butylbenzoic acid. These values are essential for a complete thermochemical characterization of the compound. The determination of the enthalpy of combustion, typically through bomb calorimetry, would allow for the calculation of the enthalpy of formation using Hess's Law.

Experimental Protocols

This section details the experimental methodologies employed in the cited literature to determine the thermochemical data presented above.

Determination of Fusion Temperature

The fusion temperature of this compound was determined by Privalko, Puchkovskaya, et al. (1985) as part of a study on the polymorphic transitions in alkylbenzoic acids.[1] While the full detailed protocol from the original paper is not publicly available, the determination of melting points for crystalline solids in such studies is typically performed using Differential Scanning Calorimetry (DSC) .

General DSC Protocol:

-

A small, precisely weighed sample of the substance is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

An endothermic peak is observed as the sample melts, and the onset temperature of this peak is taken as the melting point (fusion temperature).

Determination of Enthalpy of Sublimation

The standard molar enthalpy of sublimation of this compound was determined by Monte, Almeida, et al. (2004) using the Knudsen mass-loss effusion technique .[1] This method involves measuring the rate of mass loss of a substance due to sublimation in a vacuum.

Knudsen Mass-Loss Effusion Protocol:

-

A small amount of the crystalline sample is placed in a Knudsen effusion cell, which is a small container with a very small orifice.

-

The cell is placed in a thermostated environment and evacuated to a high vacuum.

-

The cell is heated to a series of precisely controlled temperatures within the range where the substance sublimes at a measurable rate (for this compound, this was between 333 K and 349 K).[1]

-

At each temperature, the mass loss of the sample over a specific period is measured using a high-precision microbalance.

-

The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

-

The standard molar enthalpy of sublimation at the mean temperature of the experimental range is derived from the slope of the line obtained by plotting ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

-

The enthalpy of sublimation at 298.15 K is then calculated using Kirchhoff's law, which accounts for the change in heat capacity between the gaseous and solid states.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between key thermochemical parameters.

References

Methodological & Application

Application Notes and Protocols: The Role of 4-Butylbenzoic Acid in the Synthesis of Nematic Liquid Crystals

Introduction

4-Butylbenzoic acid is a key precursor in the synthesis of various calamitic (rod-shaped) liquid crystals, particularly those exhibiting a nematic phase. Its molecular structure, featuring a rigid benzoic acid core and a flexible butyl tail, makes it an ideal building block for creating the anisotropic molecules necessary for liquid crystalline behavior. These materials are of significant interest to researchers and drug development professionals for their applications in display technologies, optical switching, and as ordered media for spectroscopic studies.

This document provides detailed application notes on the use of this compound in the synthesis of nematic liquid crystals, focusing on the preparation of 4-alkoxyphenyl 4-butylbenzoates and 4-cyanophenyl 4-butylbenzoate. It includes comprehensive experimental protocols, characterization methods, and a summary of their mesomorphic properties.

Key Applications in Liquid Crystal Synthesis

The primary application of this compound in this context is its use as a central component in the synthesis of ester-based mesogens. The general approach involves the esterification of this compound with a substituted phenol, allowing for the fine-tuning of the resulting liquid crystal's properties.

-

Synthesis of 4-Alkoxyphenyl 4-Butylbenzoates: This homologous series of liquid crystals is synthesized by reacting 4-butylbenzoyl chloride with various 4-alkoxyphenols. The length of the alkoxy chain on the phenol component significantly influences the mesomorphic properties, such as the melting point and the clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid).

-

Synthesis of Cyanobiphenyl Analogs: this compound can be used to create analogs of the well-known cyanobiphenyl liquid crystals. For example, 4-cyanophenyl 4-butylbenzoate is a nematic liquid crystal that can be synthesized through the esterification of this compound with 4-cyanophenol. The strong dipole moment of the cyano group contributes to the intermolecular interactions that favor the parallel alignment of molecules, which is characteristic of the nematic phase.

Data Presentation

The following table summarizes the phase transition temperatures for a selection of liquid crystals synthesized using this compound.

| Compound Name | Structure | Melting Point (°C) | Clearing Point (°C) | Liquid Crystalline Phase |

| 4-Cyanophenyl 4-butylbenzoate | 67-69[1] | - | Nematic | |

| 4-Cyano-3-fluorophenyl 4-butylbenzoate | 15.28 (Crystal I) | 6.25 | Nematic[2] |

Note: The clearing point for 4-Cyanophenyl 4-butylbenzoate is not explicitly stated in the provided search results. The data for 4-Cyano-3-fluorophenyl 4-butylbenzoate is from a detailed study and shows a metastable nematic phase.

Experimental Protocols

The synthesis of liquid crystals from this compound typically follows a two-step process: the conversion of this compound to its more reactive acid chloride, followed by esterification with the desired phenol.

Protocol 1: Synthesis of 4-Butylbenzoyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in dry toluene.

-

Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude 4-butylbenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Alkoxyphenyl 4-Butylbenzoates (General Procedure)

Materials:

-

4-Butylbenzoyl chloride (from Protocol 1)

-

Substituted 4-alkoxyphenol (1 equivalent)

-

Pyridine (as a base)

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the 4-alkoxyphenol and pyridine (1.1 equivalents) in the chosen dry solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-butylbenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure 4-alkoxyphenyl 4-butylbenzoate.

Protocol 3: Synthesis of 4-Cyanophenyl 4-Butylbenzoate

This protocol is a specific application of Protocol 2.

Materials:

-

4-Butylbenzoyl chloride (from Protocol 1)

-

4-Cyanophenol

-

Pyridine

-

Dry Dichloromethane (DCM)

Procedure:

-

Follow the general procedure outlined in Protocol 2, using 4-cyanophenol as the substituted phenol.

-

The final product, 4-cyanophenyl 4-butylbenzoate, can be purified by recrystallization from ethanol to obtain white crystals.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically characterized using the following techniques:

-

Polarized Optical Microscopy (POM): A small sample of the material is placed on a glass slide and heated on a hot stage. The sample is observed through crossed polarizers. The appearance of birefringent textures upon melting of the solid indicates a liquid crystalline phase. The type of mesophase (e.g., nematic, smectic) can often be identified by the characteristic textures observed. The temperature at which the texture disappears and the field of view becomes dark corresponds to the clearing point.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and the associated enthalpy changes. A small, accurately weighed sample is heated and cooled at a controlled rate. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. The peak of the endotherm corresponding to the transition from the crystalline or liquid crystalline phase to the isotropic liquid is taken as the transition temperature.

Visualizations

Caption: General workflow for the synthesis of liquid crystal esters from this compound.

Caption: Relationship between molecular structure and liquid crystal phase formation.

References

4-Butylbenzoic Acid as a Nucleating Agent in Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzoic acid and its derivatives, particularly its aluminum salt (Aluminum p-tert-butylbenzoate, AL-PTBBA), are highly effective nucleating agents for semi-crystalline polymers, most notably polypropylene (PP). By providing sites for the initiation of crystal growth, these additives accelerate the crystallization rate, leading to a finer and more uniform crystalline structure. This modification of the polymer's morphology results in significant improvements in its physical and mechanical properties, including increased stiffness, enhanced thermal stability, and reduced processing cycle times. These benefits make this compound a valuable tool in tailoring polymer properties for a wide range of applications, from automotive parts to packaging and medical devices.

This document provides detailed application notes, experimental protocols for the use of this compound as a nucleating agent, and a summary of its effects on polymer properties.

Mechanism of Action

The primary mechanism by which this compound and its salts induce nucleation in polymers like polypropylene is through a process known as epitaxial crystallization. In this process, the crystal lattice of the nucleating agent serves as a template for the ordered arrangement of the polymer chains. For this to occur, there must be a close match between the lattice parameters of the nucleating agent and the polymer's crystal structure. The aromatic rings of the benzoic acid derivatives are thought to arrange themselves in a way that facilitates the alignment of the helical structure of isotactic polypropylene chains, thereby reducing the energy barrier for nucleation and promoting the formation of the more stable α-crystalline form.

The general proposed mechanism involves the dispersion of the nucleating agent in the polymer melt. Upon cooling, the nucleating agent crystallizes first, creating surfaces that template the crystallization of the polymer chains.

Application Notes and Protocols: Synthesis of 4-Butylbenzoic Acid Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-butylbenzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry. The 4-butylphenyl moiety is a key pharmacophore in various biologically active molecules, contributing to favorable interactions with protein targets and enhancing pharmacokinetic properties. These derivatives have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Introduction to this compound Derivatives in Medicinal Chemistry

This compound serves as a versatile scaffold for the development of novel therapeutic agents. The butyl group provides a lipophilic character that can enhance binding to hydrophobic pockets within biological targets.[1] Derivatives, including esters and amides, allow for the fine-tuning of physicochemical properties such as solubility, stability, and cell permeability, which are critical for drug efficacy.

Key Therapeutic Areas:

-

Anticancer: Benzoic acid derivatives have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2][3]

-

Anti-inflammatory: A significant area of investigation for benzoic acid derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5] By blocking these key enzymes in the arachidonic acid cascade, these compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Enzyme Inhibition: The structural features of this compound derivatives make them suitable candidates for designing inhibitors of various other enzymes implicated in disease pathogenesis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts with the activation of the carboxylic acid group, most commonly by converting it to the acyl chloride. This highly reactive intermediate can then be readily reacted with various nucleophiles, such as alcohols and amines, to yield the corresponding esters and amides.

Synthesis of 4-Butylbenzoyl Chloride

Principle: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 4-butylbenzoyl chloride. This intermediate is often used immediately in the next step without extensive purification.

Experimental Protocol:

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Toluene

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and gas trap

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, slowly add thionyl chloride (2.0-3.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using Thin Layer Chromatography (TLC).

-

After completion of the reaction, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 4-butylbenzoyl chloride can be purified by distillation under reduced pressure or used directly in the subsequent reactions.

Logical Workflow for the Synthesis of this compound Derivatives

Caption: General synthesis workflow for this compound derivatives.

Synthesis of this compound Amides

Principle: 4-Butylbenzoyl chloride is reacted with a primary or secondary amine in the presence of a base to form the corresponding amide. The base is used to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Schotten-Baumann Reaction): [6]

Materials:

-

4-Butylbenzoyl chloride

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH) solution or a tertiary amine (e.g., triethylamine, pyridine)

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-butylbenzoyl chloride (1.0-1.2 eq) in DCM to the amine solution with vigorous stirring.

-

Simultaneously, add an aqueous solution of NaOH (2.0 eq) or a tertiary amine (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash it with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Synthesis of this compound Esters

Principle: this compound can be esterified with an alcohol in the presence of an acid catalyst (Fischer esterification).[7] Alternatively, 4-butylbenzoyl chloride can be reacted with an alcohol in the presence of a base.

Experimental Protocol (Fischer Esterification):

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, n-butanol) - often used in excess as the solvent

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Dean-Stark apparatus (optional, for removal of water)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC. For higher boiling alcohols, a Dean-Stark trap can be used to remove the water byproduct and drive the equilibrium towards the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.

-

Purify the ester by distillation under reduced pressure or column chromatography.

Biological Activity and Quantitative Data

The following tables summarize the biological activities of representative benzoic acid derivatives, providing an indication of the potential therapeutic applications of this compound derivatives.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast cancer) | 15.6 | [2] |

| 4-N-methyl benzoic acid silver nanoparticles | MCF-7 (Breast cancer) | 42.19 (mg/ml) | [2] |

| 4-Methylbenzamide derivative (Compound 7) | K562 (Leukemia) | 2.27 | [8] |

| 4-Methylbenzamide derivative (Compound 10) | HL-60 (Leukemia) | 1.52 | [8] |

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives (COX/LOX Inhibition)

| Compound/Derivative Class | Enzyme Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3,5-di-tert-butyl-4-hydroxy benzene derivative (Compound 6) | COX-2 | 6.89 | - | [4] |

| 3,5-di-tert-butyl-4-hydroxy benzene derivative (Compound 7) | 5-LOX | 12.55 | - | [4] |

| Dual COX-2/5-LOX inhibitor (Compound 1) | COX-2 | 5.26 | - | [4] |

| Dual COX-2/5-LOX inhibitor (Compound 1) | 5-LOX | 9.30 | - | [4] |

| Valdecoxib (for comparison) | COX-2 | 0.005 | 30000 | [9] |

| Celecoxib (for comparison) | COX-2 | 0.05 | 300 | [9] |

Signaling Pathway Visualization

Inhibition of Prostaglandin and Leukotriene Synthesis by a Dual COX/LOX Inhibitor

Many anti-inflammatory benzoic acid derivatives function by inhibiting the COX and LOX enzymes, which are central to the arachidonic acid cascade. The following diagram illustrates this inhibitory action.

Caption: Inhibition of COX and 5-LOX pathways by a this compound derivative.

Conclusion

The synthetic accessibility and diverse biological activities of this compound derivatives make them a highly attractive scaffold for medicinal chemistry research and drug development. The protocols and data presented here provide a foundation for the synthesis and evaluation of novel compounds with potential therapeutic applications in oncology, inflammation, and other diseases. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these promising molecules.

References

- 1. Page loading... [guidechem.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application of 4-Butylbenzoic Acid in Agrochemical Synthesis: A Review of Available Information

For the attention of: Researchers, scientists, and drug development professionals.

While direct synthetic routes from 4-butylbenzoic acid to specific agrochemicals are not well-documented in public sources, the broader class of benzoic acid derivatives represents a significant area of agrochemical research and development. To illustrate the principles of how a benzoic acid derivative is utilized in agrochemical synthesis, this document will provide information on a well-known herbicide from this class, Dicamba. It is important to note that Dicamba is a chlorinated derivative of o-anisic acid and is not synthesized from this compound.

General Application of Benzoic Acid Derivatives in Agrochemicals

Benzoic acid and its derivatives are versatile building blocks in the synthesis of various agrochemicals. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the creation of a diverse range of molecules with potential herbicidal, fungicidal, or insecticidal activity. The aromatic ring can also be substituted with various functional groups to modulate the biological activity, selectivity, and physicochemical properties of the final compound.

Example Agrochemical: Dicamba (A Benzoic Acid Herbicide)

Dicamba is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1] It is a synthetic auxin, mimicking the action of natural plant growth hormones to induce uncontrolled and disruptive growth in susceptible plants, ultimately leading to their death.[1]

Synthesis of Dicamba

The industrial synthesis of Dicamba typically starts from 2,5-dichlorophenol, which undergoes a Kolbe-Schmitt reaction followed by methylation and subsequent chlorination. This pathway does not involve this compound.

Mode of Action: Synthetic Auxin

Dicamba mimics the natural plant hormone auxin (indole-3-acetic acid). In susceptible plants, it binds to auxin receptors, leading to an overstimulation of auxin-regulated gene expression. This results in rapid and uncontrolled cell division and elongation, disruption of normal plant development, and ultimately, plant death.

Properties of Dicamba

| Property | Value |

| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid |

| Molecular Formula | C8H6Cl2O3 |

| Molar Mass | 221.04 g/mol |

| Melting Point | 114-116 °C |

| Water Solubility | 4.5 g/L |

| Mode of Action | Synthetic auxin (HRAC Group 4) |

Experimental Protocols: A Generalized Approach

While a specific protocol for an agrochemical derived from this compound cannot be provided, a general synthetic approach for creating derivatives from a substituted benzoic acid is outlined below. This is a hypothetical workflow for illustrative purposes.

General Synthesis of a Hypothetical Benzoic Acid Ester Herbicide

This protocol describes a two-step process to synthesize a hypothetical ester derivative of a substituted benzoic acid, which may possess herbicidal activity.

Step 1: Synthesis of the Acyl Chloride

-

To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

-

Dissolve the crude acyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add the desired alcohol (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Visualizations

Caption: A generalized workflow for the synthesis of a hypothetical agrochemical from a substituted benzoic acid.

Caption: Simplified signaling pathway for synthetic auxin herbicides like Dicamba.

References

4-Butylbenzoic Acid as a Potential Corrosion Inhibitor for Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 4-Butylbenzoic acid as a potential corrosion inhibitor for steel. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from structurally similar benzoic acid derivatives, namely Benzoic Acid and 4-Hydroxybenzoic Acid, to infer its potential efficacy. The provided protocols are established, standard methodologies for corrosion inhibitor testing and can be directly applied to the investigation of this compound.

Introduction to Corrosion Inhibition by Benzoic Acid Derivatives

Corrosion is an electrochemical process that leads to the degradation of metallic materials. For steel in acidic environments, this process involves the dissolution of iron at anodic sites and the evolution of hydrogen at cathodic sites. Organic compounds, particularly those containing heteroatoms (O, N, S) and π-electrons in aromatic rings, can act as effective corrosion inhibitors.[1] These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the anodic and/or cathodic reactions.[2]

Benzoic acid and its derivatives are known to exhibit corrosion-inhibiting properties. The proposed mechanism involves the carboxylate group (-COOH) interacting with the steel surface, while the aromatic ring provides a hydrophobic barrier. The substituent on the benzene ring can further influence the molecule's adsorption characteristics and, consequently, its inhibition efficiency. It is hypothesized that the butyl group in this compound, being an electron-donating group, could enhance the electron density on the benzene ring, potentially leading to stronger adsorption on the steel surface and improved corrosion inhibition.

Inferred Performance Data of Structurally Similar Compounds

The following tables summarize quantitative data for Benzoic Acid and 4-Hydroxybenzoic Acid as corrosion inhibitors for steel in acidic media. This data can be used as a benchmark for evaluating the potential performance of this compound.

Table 1: Potentiodynamic Polarization Data for Benzoic Acid Derivatives on Steel in 0.5 M HCl

| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) | Reference |

| Blank | - | -502 | 1150 | 75 | 130 | - | [3] |

| Benzoic Acid | 1.0 x 10⁻² | -495 | 105 | 68 | 118 | 90.9 | [3] |

| 4-Hydroxybenzoic Acid | 1.0 x 10⁻² | -488 | 85 | 65 | 115 | 92.6 | [3] |

Note: Data for AISI 316 Stainless Steel in 0.5 M HCl. The inhibition efficiency (IE%) from potentiodynamic polarization data is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzoic Acid Derivatives on Steel in 0.5 M HCl

| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) | Reference |

| Blank | - | 45 | 150 | - | [3] |

| Benzoic Acid | 1.0 x 10⁻² | 480 | 80 | 90.6 | [3] |

| 4-Hydroxybenzoic Acid | 1.0 x 10⁻² | 590 | 65 | 92.4 | [3] |

Note: Data for AISI 316 Stainless Steel in 0.5 M HCl. The inhibition efficiency (IE%) from EIS data is calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.

Experimental Protocols

The following are detailed protocols for the key experimental techniques used to evaluate the corrosion inhibition performance of this compound on steel.

Materials and Reagents

-

Working Electrode: Mild steel or stainless steel coupons of known chemical composition and surface area.

-

Corrosive Medium: 1 M or 0.5 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution, prepared from analytical grade acid and distilled or deionized water.

-

Inhibitor: this compound (purity > 98%).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum or graphite rod/sheet.

-

Polishing materials: Silicon carbide (SiC) emery papers of various grades (e.g., 240, 400, 600, 800, 1200 grit).

-

Degreasing solvent: Acetone or ethanol.

-

Cleaning solution: As per ASTM G1 standard for cleaning corrosion products.[2]

Weight Loss Measurements

This is a gravimetric method to determine the corrosion rate and inhibition efficiency.[2]

Protocol:

-

Specimen Preparation: Mechanically polish the steel coupons with a series of SiC emery papers, rinse with distilled water, degrease with acetone, and dry in a desiccator.[2]

-

Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

-

Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.

-

Cleaning and Final Weighing: After the immersion period, retrieve the coupons, clean them according to ASTM G1 standard to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.[2]

-

Calculations:

-

Corrosion Rate (CR) in mm/year: CR = (87.6 x W) / (D x A x T), where W is the weight loss in mg, D is the density of the steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] x 100, where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Measurements

Electrochemical tests provide insights into the corrosion mechanism and the kinetics of the inhibition process.[4][5] A standard three-electrode electrochemical cell is used for these measurements.[2]

This technique measures the current response of the working electrode to a controlled change in potential.

Protocol:

-

Electrode Preparation: Prepare the steel working electrode as described in the weight loss protocol.

-

Cell Setup: Assemble the three-electrode cell with the steel working electrode, reference electrode, and counter electrode in the test solution (with and without inhibitor).

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state value is reached.

-

Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[6]

-

Data Analysis: Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves (Tafel extrapolation).[6] Calculate the inhibition efficiency as described in the caption of Table 1.

EIS is a non-destructive technique that provides information on the resistive and capacitive behavior at the metal/solution interface.[5][7]

Protocol:

-

Cell Setup and Stabilization: Use the same setup as for potentiodynamic polarization and stabilize at the OCP.

-

EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis:

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit (EEC) to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[8]

-

The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

-

Calculate the inhibition efficiency as described in the caption of Table 2.

-

Surface Analysis Techniques

These techniques are used to characterize the protective film formed by the inhibitor on the steel surface.[4]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology of the steel coupons before and after immersion in the corrosive medium, with and without the inhibitor. This provides qualitative evidence of corrosion and its inhibition.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, confirming the adsorption of the inhibitor and the formation of a protective layer.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the inhibitor molecule present on the steel surface, providing evidence of adsorption.

Visualizations

Proposed Corrosion Inhibition Mechanism

Caption: Proposed mechanism of steel corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for evaluating the corrosion inhibition performance of this compound.

References

- 1. US6096236A - Antifreeze/coolant composition - Google Patents [patents.google.com]

- 2. TW201004934A - Sulfonium derivatives and the use therof as latent acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. catalog.data.gov [catalog.data.gov]

- 8. Innovative use of liquid crystalline acids as color developers in leuco dye-based temperature sensors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 4-Butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of 4-butylbenzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely available technique for the analysis of non-volatile and polar compounds like this compound. The method described here utilizes a C18 stationary phase to separate the analyte based on its hydrophobicity.

Quantitative Data Summary

| Parameter | Value | Reference |

| Retention Time (RT) | Analyte-specific, dependent on exact conditions | [1][2] |

| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | [3] |

| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | [3] |

| Linearity Range | ~0.5 - 200 µg/mL | [3] |

| Accuracy (% Recovery) | 85 - 107% | [3] |

Note: The quantitative data presented are representative values for benzoic acid derivatives and may vary based on the specific instrumentation and experimental conditions.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]

-

Data acquisition and processing software

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid[2]

-

This compound reference standard

2. Chromatographic Conditions:

-

Gradient Elution: A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities.[2][4]

-

Injection Volume: 10 µL[2]

-

Column Temperature: 30°C[2]

3. Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration as the standard.[2]

-

Filter all solutions through a 0.45 µm syringe filter before injection.[4]

4. Analysis and Data Interpretation:

-

Inject the reference standard to determine its retention time.

-

Inject the sample.

-

The purity of the sample can be calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram. For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.[4]

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the high polarity and low volatility of carboxylic acids, a derivatization step is required for the analysis of this compound by GC-MS.[5][6] This protocol outlines a common derivatization method, silylation, which increases the volatility and thermal stability of the analyte.[7]

Quantitative Data Summary

| Parameter | Value | Reference |

| Retention Time (RT) | Analyte-specific, dependent on exact conditions | [6][8] |

| Limit of Detection (LOD) | Dependent on derivatization and MS sensitivity | [9] |

| Limit of Quantification (LOQ) | Dependent on derivatization and MS sensitivity | [9] |

| Linearity Range | Dependent on derivatization and MS sensitivity | [8] |

| Accuracy (% Recovery) | 83 - 130% (for related compounds) | [9] |

Note: The quantitative data for GC-MS analysis of carboxylic acids are highly dependent on the derivatization efficiency and the specific mass spectrometric parameters used.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[4]

-

Data acquisition and processing software

-

Helium (carrier gas)

-

Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

This compound reference standard

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

2. Derivatization Procedure:

-

Accurately weigh the this compound sample or standard into a reaction vial.

-

Add a suitable volume of anhydrous solvent to dissolve the sample.

-

Add an excess of the silylation reagent (e.g., BSTFA).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the reaction mixture to room temperature before injection.

3. GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[4]

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless injection)

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 280°C) to elute the derivatized compound.[4]

-

Ionization: Electron Ionization (EI) at 70 eV[4]

-

Mass Analyzer: Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity.[4]

4. Analysis and Data Interpretation:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.